molecular formula C9H20N2 B1345812 N-Ethyl-2-(1-piperidyl)ethanamine CAS No. 32776-21-9

N-Ethyl-2-(1-piperidyl)ethanamine

Cat. No.: B1345812
CAS No.: 32776-21-9
M. Wt: 156.27 g/mol
InChI Key: XUHUOUMBXWRQQH-UHFFFAOYSA-N
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Description

N-Ethyl-2-(1-piperidyl)ethanamine is an organic compound with the molecular formula C9H20N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Scientific Research Applications

N-Ethyl-2-(1-piperidyl)ethanamine has a wide range of applications in scientific research:

Safety and Hazards

N-Ethyl-2-(1-piperidinyl)ethanamine is classified as an Aquatic Chronic 3, Eye Irritant 2, and Skin Irritant 2 . It has a GHS07 pictogram, and the signal word is "Warning" . The hazard statements are H315, H319, and H412, and the precautionary statements are P305 + P351 + P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-2-(1-piperidyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of piperidine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(1-piperidyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of N-Ethyl-2-(1-piperidyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(1-piperidyl)ethanamine
  • N,N-Dimethyl-2-(1-piperidyl)ethanamine
  • N-Ethyl-2-(1-pyrrolidinyl)ethanamine

Uniqueness

N-Ethyl-2-(1-piperidyl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications .

Properties

IUPAC Name

N-ethyl-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-10-6-9-11-7-4-3-5-8-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHUOUMBXWRQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595937
Record name N-Ethyl-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32776-21-9
Record name N-Ethyl-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(2-aminoethyl)piperidine(5.01 g) in dichloromethane (100 ml) were added triethylamine(11 ml) and acetic anhydride(4.4 ml) and then the mixture was stirred at room temperature for 40 minutes. The reaction solution was washed with saturated sodium hydrogencarbonate aqueous solution and saturated brine successively, dried over sodium sulfate anhydride, and concentrated under a vacuum. The residue was dropped into a suspension of lithium aluminium hydride (3.46 g) in tetrahydrofuran(100 ml). After being refluxed with heating for 1 hour, the reaction mixture was filtrated. The filtrate was concentrated, thereby yielding 4.43 g(79%) of 1-[2-(ethylamino)ethyl]piperidine.
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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